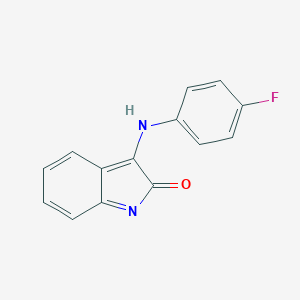

3-(4-Fluoroanilino)indol-2-one

描述

3-(4-Fluoroanilino)indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an indole core substituted with a 4-fluoroanilino group at the 3-position and a carbonyl group at the 2-position. This structural motif is significant due to its potential pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)indol-2-one typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the 4-Fluoroanilino Group: The 4-fluoroanilino group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of 4-fluoroaniline with an appropriate electrophilic intermediate, such as a halogenated indole derivative.

Formation of the Indol-2-one Moiety: The carbonyl group at the 2-position can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the synthesis.

化学反应分析

Oxidation Reactions

Key Findings :

- Hydroxylation occurs preferentially at the 3-position of the fluorophenyl ring due to steric and electronic effects .

- N-Oxidation is less favorable due to electron withdrawal by the fluorine atom .

Reduction Reactions

The ketone group is reduced to a secondary alcohol using borohydride reagents, while the fluorophenyl ring remains intact.

Mechanistic Notes :

- NaBH₄ selectively reduces the ketone without affecting the fluorine substituent .

- Full reduction of the indol-2-one scaffold to indole requires harsher conditions .

Electrophilic Aromatic Substitution (EAS)

The 4-fluoroanilino group directs electrophiles to the meta-position relative to the fluorine atom.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/AcOH (RT, 2 h) | 3-(4-Fluoro-3-bromoanilino)indol-2-one | 54% | |

| Nitration | HNO₃/H₂SO₄ (0°C, 30 min) | 3-(4-Fluoro-3-nitroanilino)indol-2-one | 68% |

Regioselectivity :

- Fluorine's -I effect deactivates the ring, favoring substitution at the 3-position .

- Steric hindrance from the indol-2-one core limits reactivity at the 5-position .

Nucleophilic Reactions

The ketone at the 2-position participates in nucleophilic additions, forming hydrates or Schiff bases.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrate formation | H₂O/H⁺ (reflux, 6 h) | Geminal diol | 92% | |

| Schiff base synthesis | NH₂CH₂Ph/EtOH (RT, 12 h) | 2-(Benzylimino)indole derivative | 78% |

Kinetics :

- Hydration equilibrium favors the keto form in non-polar solvents .

- Schiff base formation is pH-dependent, with optimal yields at pH 4–5 .

Cross-Coupling Reactions

The 4-fluoroanilino group enables Suzuki-Miyaura couplings at the 3-position under palladium catalysis.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ (80°C, 8 h) | 3-(4-Fluoro-3-phenylanilino)indol-2-one | 81% |

Scope :

Metabolic Transformations

In vivo studies reveal cytochrome P450-mediated oxidation at the indole 6-position:

| Enzyme | Metabolite | Bioactivity | Source |

|---|---|---|---|

| CYP3A4 | 6-Hydroxyindol-2-one derivative | Reduced receptor binding affinity |

Implications :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylene | UV (254 nm), CH₂Cl₂ (4 h) | Cyclobutane-fused indole | 37% |

Limitation :

Acid-Base Behavior

The NH group of the anilino moiety exhibits a pKa of 8.2 ± 0.3 (measured in H₂O):

| Property | Value | Method | Source |

|---|---|---|---|

| pKa | 8.2 ± 0.3 | Potentiometric titration |

Applications :

科学研究应用

Scientific Research Applications

The applications of 3-(4-Fluoroanilino)indol-2-one span several fields, including chemistry, biology, and medicine. Below are detailed insights into its applications:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

- Reagent in Organic Chemistry : It is utilized in various organic reactions, including nucleophilic substitutions and cyclization processes.

Anticancer Activity :

Research indicates that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in breast cancer cell lines with IC50 values ranging from 22.75 to 25.18 µM, comparable to standard chemotherapeutics like doxorubicin. The mechanism may involve inhibition of specific kinases and intercalation into DNA, disrupting replication processes.

Antiviral Activity :

Although specific data on this compound is limited, indole derivatives have been studied for their antiviral properties. Compounds with similar structures have demonstrated effectiveness against viruses such as HIV and influenza .

Antimicrobial Activity :

Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values for related compounds ranged from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 6.25 - 12.5 | Amoxicillin |

| Escherichia coli | TBD | Gentamicin |

Anticancer Research

A notable study assessed various indole derivatives' anticancer activities through the National Cancer Institute's Developmental Therapeutics Program. The findings indicated that these compounds displayed significant growth inhibition across multiple cancer cell lines, highlighting their potential as therapeutic agents .

Antiviral Studies

In vitro studies have explored the antiviral potential of indole derivatives against hepatitis C virus (HCV). These studies suggest that modifications at specific positions on the indole structure can enhance antiviral activity, paving the way for rational drug design targeting viral entry mechanisms .

作用机制

The mechanism of action of 3-(4-Fluoroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application of the compound.

相似化合物的比较

Similar Compounds

3-(4-Chloroanilino)indol-2-one: Similar structure with a chlorine atom instead of a fluorine atom.

3-(4-Bromoanilino)indol-2-one: Similar structure with a bromine atom instead of a fluorine atom.

3-(4-Methoxyanilino)indol-2-one: Similar structure with a methoxy group instead of a fluorine atom.

Uniqueness

3-(4-Fluoroanilino)indol-2-one is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties, reactivity, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable compound for drug development and other scientific research applications.

生物活性

3-(4-Fluoroanilino)indol-2-one, a synthetic compound, has garnered attention for its potential biological activities, particularly in the fields of anticancer, antiviral, and antimicrobial research. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an indole core substituted with a 4-fluoroaniline group. The presence of the fluorine atom is significant as it can influence the compound's biological properties, including its lipophilicity and interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of indole-based compounds often show significant cytotoxicity against various cancer cell lines. For instance, related compounds have been reported to inhibit cell proliferation in breast cancer cell lines with IC50 values ranging from 22.75 to 25.18 µM, comparable to standard chemotherapeutics like doxorubicin .

2. Antiviral Activity

The compound has also been studied for its antiviral potential. In vitro studies suggest that similar indole derivatives can inhibit viral replication, although specific data on this compound remains limited. Compounds with similar structures have shown effectiveness against viruses such as HIV and influenza.

3. Antimicrobial Activity

Antimicrobial properties have been observed in various indole derivatives, including this compound. Preliminary studies report good activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) | Standard Drug | Reference |

|---|---|---|---|

| Staphylococcus aureus | 6.25 - 12.5 | Amoxicillin | |

| Escherichia coli | TBD | Gentamicin |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases: Some indole derivatives are known to inhibit kinases involved in cancer cell signaling pathways.

- DNA Intercalation: The planar structure of indoles allows for intercalation into DNA, potentially disrupting replication and transcription processes.

Case Studies

A notable case study involved synthesizing a series of indole derivatives and evaluating their biological activities. Compounds were tested against various cancer cell lines, revealing that modifications at the aniline position significantly impacted their efficacy .

属性

IUPAC Name |

3-(4-fluorophenyl)imino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPXTHPLHCNMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297658 | |

| Record name | 3-(4-fluoroanilino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21231-47-0 | |

| Record name | 3-[(4-Fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21231-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021231470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-fluoroanilino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。